molecular formula C6H13NO B12943946 (4-Methylpyrrolidin-2-yl)methanol

(4-Methylpyrrolidin-2-yl)methanol

Cat. No.: B12943946
M. Wt: 115.17 g/mol
InChI Key: RJMNAMGXLRMTME-UHFFFAOYSA-N
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Description

(4-Methylpyrrolidin-2-yl)methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the hydroxyl group attached to the pyrrolidine ring makes this compound a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyrrolidin-2-yl)methanol typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 4-methylpyrrolidine with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of catalysts and optimized reaction conditions further enhances the yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyrrolidin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Methylpyrrolidin-2-one.

    Reduction: 4-Methylpyrrolidin-2-ylamine.

    Substitution: Various alkylated or acylated derivatives depending on the substituent used.

Scientific Research Applications

(4-Methylpyrrolidin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the hydroxyl group.

    (S)-(-)-1-Methyl-2-pyrrolidinemethanol: A stereoisomer with similar chemical properties.

    4-Methylpyrrolidin-2-one: An oxidized form of (4-Methylpyrrolidin-2-yl)methanol.

Uniqueness

This compound is unique due to the presence of both the hydroxyl group and the methyl group on the pyrrolidine ring. This combination of functional groups provides a unique reactivity profile and makes the compound a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

(4-methylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-6(4-8)7-3-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMNAMGXLRMTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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